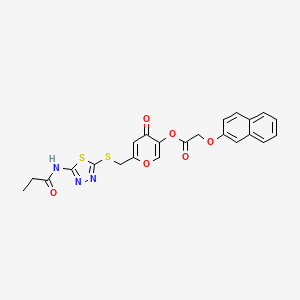

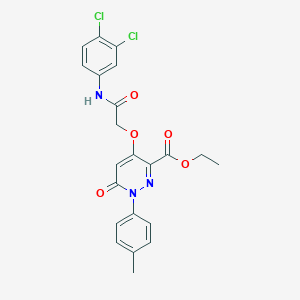

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate is a heterocyclic compound that appears to be a derivative of 1,3,4-thiadiazole and pyran, with a naphthalene moiety attached through an oxyacetate linker. This compound is not directly mentioned in the provided papers, but its structure suggests potential pharmacological activities due to the presence of the 1,3,4-thiadiazole and naphthalene, which are known to exhibit various biological activities.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds with 1,3,4-oxadiazole and pyrazole rings have been synthesized and evaluated. For instance, the synthesis of naphthalene substituted pyrazolines involved the preparation of intermediate β-amino naphthyl substituted chalcones, followed by treatment with hydrazine hydrate in the presence of glacial acetic acid and ethanol to yield the title compounds . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate thiadiazole and pyran moieties.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to contribute to its biological activity. The 1,3,4-thiadiazole ring is known for its role in binding to biological targets, and the naphthalene moiety is a common structure in many pharmacologically active compounds. The presence of the pyran ring could also influence the compound's ability to interact with biological molecules.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its heterocyclic and aromatic components. The thiadiazole moiety could potentially undergo nucleophilic substitution reactions, while the naphthalene ring might participate in electrophilic aromatic substitution. The pyran ring could be involved in addition reactions due to the presence of the double bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) suggests that the compound could have significant polar character, which would influence its solubility and interaction with solvents. The aromatic rings could contribute to the compound's stability and potential planarity, which might affect its ability to permeate biological membranes.

Applications De Recherche Scientifique

Computational and Pharmacological Evaluation of Heterocyclic Compounds

A study by M. Faheem (2018) in the journal "FARMACIA" focused on the computational and pharmacological potential of novel derivatives, including those related to the specified compound, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated binding and moderate inhibitory effects across various assays, showcasing their potential in medicinal chemistry for the development of new therapeutic agents (Faheem, 2018).

Synthesis and Protective Activities Against DNA Damage

Research by B. F. Abdel-Wahab, A. El-Ahl, and F. Badria (2009) in "Chemical & Pharmaceutical Bulletin" explored the synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron. This study signifies the role of similar compounds in protecting DNA from damage, indicating their potential use in cancer prevention and therapy (Abdel-Wahab, El-Ahl, & Badria, 2009).

Anticancer Evaluation of Naphthalen-2-yloxymethyl Derivatives

Another study by R. S. Gouhar and Eman M. Raafat (2015) in "Research on Chemical Intermediates" detailed the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with nucleophiles for anticancer evaluation. The findings highlighted the significance of structural modifications in enhancing anticancer activity, pointing towards the potential medical applications of such compounds (Gouhar & Raafat, 2015).

Synthesis and Characterization for Anticancer Applications

A publication in the "Arabian Journal of Chemistry" by Salahuddin et al. (2014) discussed the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. This study provides insight into the development of novel benzimidazole derivatives as potential anticancer agents, underlining the versatility of naphthalene derivatives in drug design (Salahuddin et al., 2014).

Fatty Acids in Heterocyclic Synthesis with Antimicrobial Activities

Research by M. S. Amine et al. (2012) in "Journal of Surfactants and Detergents" explored the synthesis of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety with dyeing and antimicrobial activities. This study demonstrates the broader applicability of such compounds in creating substances with useful physical properties and biological activities (Amine et al., 2012).

Propriétés

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-naphthalen-2-yloxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S2/c1-2-20(28)24-22-25-26-23(34-22)33-13-17-10-18(27)19(11-30-17)32-21(29)12-31-16-8-7-14-5-3-4-6-15(14)9-16/h3-11H,2,12-13H2,1H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYGDIKYCYAXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)

![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)

![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)

![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)

![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride](/img/structure/B2528700.png)